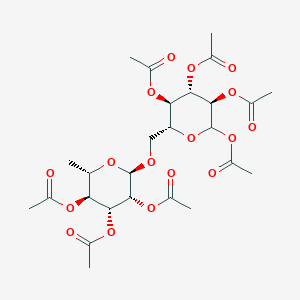

Rutinose heptaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rutinose heptaacetate is a chemically modified form of rutinose, a disaccharide composed of L-rhamnose and D-glucoseRutinose itself is a naturally occurring sugar found in many plant glycosides, such as rutin, linarin, and hesperidin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rutinose heptaacetate is typically synthesized through the acetylation of rutinose. The process involves the reaction of rutinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Rutinose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, replacing the acetyl groups with other functional groups.

Major Products Formed:

Hydrolysis: Produces L-rhamnose and D-glucose.

Oxidation: Results in the formation of carboxylic acids.

Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Biocatalytic Applications

Enzyme Immobilization and Activity

Rutinose heptaacetate has been utilized in studies involving enzyme immobilization, particularly with flavonol 3-O-β-heterodisaccharidase. This enzyme, isolated from Fagopyrum esculentum, was immobilized on porous glass to enhance its stability and efficiency in releasing rutinose from rutin. The immobilized enzyme demonstrated significantly improved stability, with a half-life of approximately 300 hours at 25 °C compared to only 48 hours for the free enzyme . This finding underscores the importance of this compound in enhancing enzymatic reactions and biocatalysis.

Production of Quercetin

Another notable application involves the bioproduction of quercetin, a flavonoid with numerous health benefits. This compound serves as a substrate for rutinosidase enzymes derived from fungi such as Aspergillus niger. In controlled fermentation processes, crude extracts containing rutinosidase were tested for their ability to convert rutin into quercetin and rutinose. The highest enzyme activity was observed at pH 5.0, where significant conversion rates were achieved within six hours . This demonstrates the compound's utility in producing high-value phytochemicals through biotechnological processes.

Stability and Reaction Conditions

Enzyme Stability

The stability of rutinosidase enzymes is crucial for large-scale applications. Studies indicated that enzyme activity is influenced by pH levels during fermentation, with optimal stability and activity occurring at neutral to slightly acidic conditions (pH 5.0). This pH not only maximizes the yield of quercetin but also minimizes the degradation of rutinose, a valuable by-product . Such insights are vital for optimizing industrial processes that utilize this compound.

Case Studies

Mecanismo De Acción

The mechanism of action of rutinose heptaacetate primarily involves its interaction with enzymes that hydrolyze glycosidic bonds. These enzymes, such as glycosidases, recognize the acetylated sugar moiety and catalyze the cleavage of the glycosidic bond, releasing the constituent sugars. This process is crucial in studying enzyme specificity and activity .

Comparación Con Compuestos Similares

Robinobiose: A disaccharide composed of L-rhamnose and D-galactose.

Neohesperidose: A disaccharide composed of L-rhamnose and D-glucose, similar to rutinose but with a different glycosidic linkage.

Comparison: Rutinose heptaacetate is unique due to its acetylated form, which makes it more stable and less prone to hydrolysis compared to its non-acetylated counterparts. This stability is advantageous in various biochemical assays and industrial applications. Additionally, the acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications .

Actividad Biológica

Rutinose heptaacetate, a glycosylated flavonoid derivative, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from rutin, a flavonoid glycoside known for its health benefits. The compound consists of a rutinose moiety acetylated at seven positions, enhancing its solubility and bioavailability. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈O₁₇

- CAS Number : 29202-64-0

The structural modifications of this compound may influence its interaction with biological systems, particularly in terms of absorption and metabolism.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily attributed to the flavonoid backbone. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and its associated cellular damage. Studies have indicated that rutin and its derivatives can scavenge reactive oxygen species (ROS), contributing to their protective effects against various diseases.

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. Flavonoids, including rutinose derivatives, inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory action may be beneficial in conditions like arthritis and cardiovascular diseases.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The acetylation of the rutinose moiety may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacteria and fungi.

Study on Hydrolysis and Bioavailability

A study investigated the hydrolysis of rutinose-conjugated flavonoids by gut microbiota, emphasizing the role of specific bifidobacteria in releasing aglycones from rutinosides like rutin . The findings suggest that the bioavailability of this compound could be influenced by gut microbiota composition.

Antiglycation Activity

Research has shown that derivatives of kaempferol, including those with a rutinose structure, exhibit potent antiglycation activity in vitro. This property is significant as glycation is implicated in various age-related diseases . The structure-activity relationship (SAR) studies indicated that sugar derivatives enhance this activity, suggesting potential therapeutic applications for diabetic complications.

Data Table: Biological Activities of this compound

Propiedades

Número CAS |

29202-64-0 |

|---|---|

Fórmula molecular |

C26H36O17 |

Peso molecular |

620.6 g/mol |

Nombre IUPAC |

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |

Clave InChI |

OKQBJGPZGUMMEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.